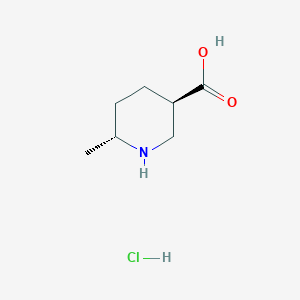

(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound with the molecular formula C7H14ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral catalyst to produce the desired enantiomer. The reaction conditions often include specific temperatures, pressures, and solvents to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications .

Chemical Reactions Analysis

Types of Reactions

(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.

Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of (3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride include:

(S)-α-methyl,α-amino acids: These compounds share a similar chiral structure and are used in various chemical and biological applications.

Other piperidine derivatives: Compounds such as 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride (1:1), (3R,6R)-rel- have similar chemical properties and applications.

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the resulting unique chemical and biological properties. This compound’s chiral nature allows it to interact selectively with other chiral molecules, making it particularly valuable in asymmetric synthesis and chiral resolution processes .

Biological Activity

(3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound with significant biological activity, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring with a methyl group and a carboxylic acid moiety, contributes to its diverse interactions with biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol. The compound's structure is essential for its biological function, as the stereochemistry plays a crucial role in its interaction with enzymes and receptors.

The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes and receptors. The compound can act as either an inhibitor or activator , depending on the target:

- Enzyme Inhibition : It may inhibit certain enzymes by occupying their active sites, thereby blocking substrate access and altering metabolic pathways.

- Receptor Interaction : The compound has shown potential in modulating receptor activity, which is critical for therapeutic applications in neurology and other fields.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antinociceptive | Exhibits pain-relieving properties in animal models. |

| Anti-inflammatory | Reduces inflammation in various experimental setups. |

| Neurological Effects | Potential use in treating neurological disorders due to its interaction with neurotransmitter systems. |

Case Studies

Several studies have investigated the biological activity of related compounds and analogs of this compound:

- Antihyperalgesic Activity : A study demonstrated that derivatives of piperidine compounds exhibited significant antihyperalgesic effects in rodent models of chronic pain. The mechanism involved modulation of TRPV1 receptors, which are critical for pain perception .

- Asthma Models : In vivo studies showed that related compounds reduced lung inflammation in mouse models of asthma. This suggests potential therapeutic applications for respiratory conditions .

- Cytotoxicity Against Cancer Cells : Research has indicated that piperidine derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation .

Research Findings

Recent findings highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of piperidine derivatives:

- Lipophilicity and Solubility : Compounds with lower lipophilicity exhibited higher aqueous solubility and better bioavailability, which are desirable traits for drug development .

- Binding Affinity : Several analogs showed enhanced binding affinity to TRPV1 receptors, indicating that modifications to the piperidine structure can significantly impact their pharmacological profiles .

Properties

IUPAC Name |

(3R,6R)-6-methylpiperidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNNMKIITLUFIE-KGZKBUQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.